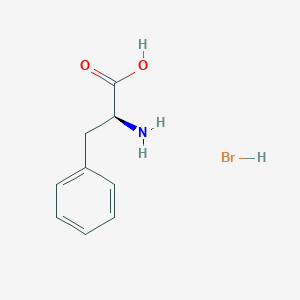

Hbr-phenylalanine

Description

Properties

CAS No. |

53917-00-3 |

|---|---|

Molecular Formula |

C9H12BrNO2 |

Molecular Weight |

246.10 g/mol |

IUPAC Name |

(2S)-2-amino-3-phenylpropanoic acid;hydrobromide |

InChI |

InChI=1S/C9H11NO2.BrH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 |

InChI Key |

LOSIHQAVIQWGIH-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Br |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hbr-phenylalanine typically involves the reaction of phenylalanine with hydrogen bromide. This can be achieved through the following steps:

Protection of Functional Groups: The amino and carboxyl groups of phenylalanine are protected to prevent unwanted reactions.

Bromination: Hydrogen bromide is introduced to the protected phenylalanine under controlled conditions, leading to the formation of this compound.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where phenylalanine is reacted with hydrogen bromide in reactors designed to handle the specific reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Hydroxylation of Phenylalanine to Tyrosine

Phenylalanine undergoes hydroxylation via phenylalanine hydroxylase (PheH), a reaction critical for tyrosine biosynthesis. This enzyme uses tetrahydrobiopterin (BH₄) as a cofactor and oxygen (O₂) to catalyze the conversion:

Reaction :

Phenylalanine + BH₄ + O₂ → Tyrosine + 4a-hydroxy-BH₄ + H₂O

Key mechanistic details from kinetic studies include:

Hydrothermal Degradation of Phenylalanine

Under hydrothermal conditions (e.g., 250–350°C), phenylalanine undergoes decarboxylation and rearrangement to produce phenylethylamine (primary product) and minor amounts of styrene/phenylethanol. The reaction follows first-order kinetics with an activation energy of 144 kJ/mol .

| Parameter | Value |

|---|---|

| Activation energy | 144 ± 14 kJ/mol |

| Pre-exponential factor | 10¹².⁴¹ ± 1.4 min⁻¹ |

| Rate constant at 250°C | 8.3 × 10⁻³ min⁻¹ |

This pathway is relevant in high-temperature environments but does not directly involve HBr.

Metabolic Pathways in Phenylalanine Production

In microbial systems, phenylalanine biosynthesis involves the shikimate pathway. Key enzymes include:

-

AroA (EPSP synthase): Catalyzes the transfer of an enolpyruvoyl group from phosphoenolpyruvate to shikimate-3-phosphate.

-

AroL (chorismate mutase): Converts chorismate to prephenate.

-

PheA (prephenate dehydratase): Converts prephenate to phenylpyruvate, a precursor for phenylalanine.

Overexpression of aroA increased phenylalanine yield by 45.18% in engineered strains, highlighting its role as a metabolic bottleneck .

Membrane Interactions and Permeability

Elevated phenylalanine concentrations (as seen in phenylketonuria) alter membrane permeability. Phenylalanine aggregates at the membrane interface, potentially disrupting lipid bilayers. This effect is hypothesized to contribute to neurotoxicity in PKU .

Fluorescence and Photophysics

Phenylalanine exhibits fluorescence properties due to its aromatic side chain. Quantum chemical studies show:

-

Vertical emission energy : ~4.30 eV (288 nm) .

These properties are influenced by the π-conjugated system and are critical for protein detection applications.

Note on "HBr-Phenylalanine"

The term "this compound" is not explicitly addressed in the provided literature. Potential interpretations include:

-

Phenylalanine hydrobromide salt : Likely formed by protonation of the amino group (NH₂ → NH₃⁺) with HBr, yielding a zwitterionic salt.

Reaction :

Phenylalanine + HBr → Phenylalanine·HBr (NH₃⁺Br⁻)

This is a standard acid-base reaction but lacks specific data in the cited sources. -

Brominated phenylalanine derivative : No evidence of bromination reactions (e.g., electrophilic substitution) involving HBr is found in the search results.

For authoritative analysis, further experimental data or clarification of the compound’s identity would be required.

Scientific Research Applications

Hbr-phenylalanine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.

Biology: The compound can be used to study the effects of bromination on amino acids and proteins.

Medicine: Research into this compound’s potential therapeutic applications, such as its role in drug development, is ongoing.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Hbr-phenylalanine exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic reactions, modifying the structure and function of proteins and other biomolecules. This can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares HBr-phenylalanine (inferred properties) with key phenylalanine derivatives:

*Hypothetical structure based on brominated analogs in .

Key Observations:

- Lipophilicity : Bromination (HBr-Phe) increases LogP compared to native Phe, enhancing membrane permeability but reducing aqueous solubility .

- Solubility : L-Phe and DL-Phe exhibit high solubility (~27–29 mg/mL), critical for dietary and therapeutic formulations . In contrast, brominated/chlorinated derivatives show reduced solubility due to hydrophobic substituents .

- Functional Groups : Ethynyl groups (4-Ethynyl-L-Phe) enable bioorthogonal reactions, while PEGylation improves pharmacokinetics .

Pharmacological and Biochemical Profiles

- This compound : Bromine’s electron-withdrawing effects may alter enzyme binding (e.g., phenylalanine hydroxylase) or enhance blood-brain barrier penetration .

- L-Phenylalanine : Critical in treating phenylketonuria (PKU); plasma levels monitored via HPLC (limit: 2–6 mg/dL in PKU patients) .

- Antitumor Derivatives: p-[Bis(Cl)amino]Phe exhibits alkylating activity, damaging DNA in cancer cells .

Q & A

Q. How should researchers address potential conflicts of interest (COIs) in studies funded by pharmaceutical entities?

- Methodological Answer : Disclose all funding sources and COIs in the manuscript. Use independent third-party labs for critical assays (e.g., efficacy testing). Publish negative results in preprint servers to avoid publication bias. Follow ICMJE recommendations for authorship criteria .

Tables: Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.